Product packaging for Z-D-Chg-OH(Cat. No.:CAS No. 69901-85-5)

Z-D-Chg-OH

Cat. No.: B554532
CAS No.: 69901-85-5
M. Wt: 291.34 g/mol
InChI Key: CUSYTUPJAYLNFQ-CQSZACIVSA-N
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Description

Contextualization as a Chiral Amino Acid Derivative

Z-D-Chg-OH is a chiral amino acid derivative due to the presence of a stereogenic center at the alpha-carbon. The D-configuration is specifically indicated, distinguishing it from its L-enantiomer. Chiral amino acid derivatives are fundamental in the synthesis of enantiomerically pure peptides and other chiral molecules, where the specific three-dimensional arrangement of atoms is critical for biological activity and interactions. The cyclohexyl group imparts unique steric and lipophilic properties compared to standard proteinogenic amino acids.

Significance in Contemporary Peptide Chemistry and Bioactive Molecule Design

The significance of this compound in contemporary peptide chemistry and bioactive molecule design stems from its utility in introducing a constrained, hydrophobic residue with defined stereochemistry into peptide sequences or peptidomimetics. The incorporation of non-proteinogenic amino acids like D-cyclohexylglycine can influence the conformation, stability, and biological activity of the resulting molecules. chemdad.com For instance, incorporating cyclohexylglycine into peptide inhibitors can enhance their resistance to enzymatic degradation by peptidases and proteinases, thereby improving their pharmacological stability. chemdad.com The Z-protecting group allows for controlled coupling reactions during peptide synthesis, enabling the stepwise assembly of complex peptide chains.

Overview of Academic Research Trajectories for this compound and its Derivatives

Academic research involving this compound and its derivatives spans various areas, primarily focused on organic synthesis and medicinal chemistry. Researchers utilize this compound as a key intermediate in the synthesis of novel peptides, peptidomimetics, and other small molecules with potential therapeutic applications. Studies explore its incorporation into sequences designed to target specific biological pathways or receptors. For example, derivatives of cyclohexylglycine have been investigated as inhibitors of dipeptidyl peptidase-IV (DP-IV), an enzyme involved in type 2 diabetes. chemdad.comclockss.org The synthesis of heterocycle-fused cyclohexylglycine derivatives has been reported in the context of developing novel DP-IV inhibitors. clockss.org Research also includes optimizing synthetic routes for producing N-protected amino acids like Cbz-CHG (a form of Z-CHG), aiming for more efficient and cost-effective processes. google.com The compound's use in amino acid synthesis is also noted. apexbt.com

Research findings often detail synthetic methodologies, structural characterization of the synthesized compounds, and evaluation of their biological activities in in vitro assays. While specific detailed research findings directly pertaining to this compound itself in isolation are often within the context of its use as a synthetic precursor, the trajectory of research focuses on the properties and activities of the larger molecules into which it is incorporated.

Representative Research Applications of Cyclohexylglycine Derivatives:

Derivative TypeResearch FocusPotential Application Area
Cyclohexylglycine-containing PeptidesEnhanced enzymatic stabilityDrug discovery, Therapeutics
Heterocycle-Fused CyclohexylglycineDipeptidyl Peptidase-IV (DP-IV) InhibitionType 2 Diabetes Treatment
N-Protected CyclohexylglycineEfficient synthesis methodsChemical manufacturing
Cyclohexylglycine DerivativesModulation of biological targets/pathwaysMedicinal chemistry research

This table summarizes some key areas where cyclohexylglycine derivatives, including those synthesized using this compound, are explored in academic research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H21NO4 B554532 Z-D-Chg-OH CAS No. 69901-85-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-cyclohexyl-2-(phenylmethoxycarbonylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c18-15(19)14(13-9-5-2-6-10-13)17-16(20)21-11-12-7-3-1-4-8-12/h1,3-4,7-8,13-14H,2,5-6,9-11H2,(H,17,20)(H,18,19)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUSYTUPJAYLNFQ-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)[C@H](C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50561116
Record name (2R)-{[(Benzyloxy)carbonyl]amino}(cyclohexyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50561116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69901-85-5
Record name (αR)-α-[[(Phenylmethoxy)carbonyl]amino]cyclohexaneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69901-85-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R)-{[(Benzyloxy)carbonyl]amino}(cyclohexyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50561116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization of Z D Chg Oh

Advanced Strategies for the Synthesis of Z-D-Chg-OH

The synthesis of N-protected amino acids, including those with Cbz groups, often involves the reaction of the amino acid with a Cbz source, such as benzyl (B1604629) chloroformate (Cbz-Cl), under alkaline conditions. nih.govgoogle.comtcichemicals.com This alkaline environment is crucial to ensure sufficient nucleophilicity of the amino group for the protection reaction. tcichemicals.com

One method described for the synthesis of N-carbobenzyloxy-L-cyclohexylglycine (Cbz-L-CHG), the enantiomer of this compound, involves reacting L-cyclohexylglycine with Cbz-Cl in an aqueous solution of sodium hydroxide. tcichemicals.com A refined approach allows for the isolation of the N-protected amino acid as crystals directly from the alkaline reaction solution by adding a water-soluble organic solvent prior to neutralization with acid, thereby avoiding extraction and concentration steps. google.comtcichemicals.com This method highlights efforts to develop more efficient and environmentally friendly synthetic routes by reducing the need for large quantities of organic solvents. tcichemicals.com

While specific detailed advanced strategies solely focused on the D-enantiomer (this compound) in isolation were not extensively detailed in the provided snippets, the general principles of N-protection under alkaline conditions using Cbz-Cl are applicable. The stereochemistry of the starting material, D-cyclohexylglycine, dictates the stereochemistry of the final this compound product.

Stereoselective Approaches to this compound Analogues

Stereoselective synthesis plays a crucial role in obtaining enantiomerically pure amino acid derivatives and analogues. While direct stereoselective synthesis of this compound from a non-chiral precursor was not explicitly detailed, methods for the stereoselective synthesis of related cyclohexylglycine derivatives and unnatural alpha-amino acids have been reported.

One approach to obtaining enantiomerically pure cyclohexylglycine involves the hydrogenation of phenylglycine using a rhodium on carbon catalyst. tandfonline.com This method, applied to (S)-phenylglycine, yielded (S)-cyclohexylglycine with high enantiomeric excess. tandfonline.com While this is for the unprotected amino acid and the (S) enantiomer (which corresponds to L-cyclohexylglycine), the principle of stereoselective hydrogenation could potentially be explored for the synthesis of D-cyclohexylglycine or its precursors.

Other research has focused on the stereoselective synthesis of functionalized cyclohexylamine (B46788) derivatives through visible-light-enabled cycloadditions clockss.org and unnatural alpha-amino acid derivatives using photoredox catalysis news-medical.net. These methodologies demonstrate the broader landscape of stereoselective synthesis that can be applied to create diverse structures related to cyclohexylglycine. The synthesis of heterocycle-fused cyclohexylglycines has also been achieved, involving steps like saponification, coupling, oxidation, and catalytic hydrogenolysis, leading to mixtures of diastereomers that can sometimes be separated by chiral chromatography. rsc.org

Integration of this compound into Peptide Architectures

This compound, as a protected amino acid building block, can be integrated into peptide sequences through various synthetic strategies, most notably Solid-Phase Peptide Synthesis (SPPS).

Fmoc-based SPPS is a widely used methodology for assembling peptides on a solid support. nih.govresearchgate.netnsf.govacs.org The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to an insoluble polymer resin, typically proceeding in a C-to-N direction. researchgate.netnsf.gov Each cycle of Fmoc-SPPS involves the cleavage of the Nα-Fmoc protecting group (usually with a base like piperidine), followed by washing steps, coupling of the next protected amino acid using coupling reagents, and further washing steps. researchgate.netnsf.govnih.gov

The Cbz group on this compound is acid-stable but labile to hydrogenolysis or strong acids, while the Fmoc group is base-labile. acs.orgnih.gov This orthogonality allows for the selective removal of the Fmoc group during chain elongation while the Cbz group on a side chain or at the N-terminus remains intact. When incorporating a Cbz-protected amino acid like this compound into an Fmoc-SPPS strategy, it is typically introduced at the N-terminus of the peptide chain, or through fragment condensation where a Cbz-protected peptide fragment is coupled to a peptide on the resin. nih.govresearchgate.net Alternatively, a Cbz-protected amino acid can be converted to an Fmoc-compatible building block by removing the Cbz group and re-protecting with Fmoc, although this involves additional synthetic steps. researchgate.netwikipedia.org This allows for its incorporation within the peptide sequence using standard Fmoc chemistry.

The efficiency of coupling in SPPS is crucial, and monitoring the completion of both Fmoc cleavage and the amino acid coupling step is essential for obtaining high-purity peptides. nih.gov Methods like UV spectroscopy can be used to monitor Fmoc deprotection. nih.gov

The presence of the cyclohexylglycine residue within a peptide sequence can offer opportunities for further chemical modification. Chemo- and regioselective functionalization strategies aim to modify specific sites within a peptide while leaving other reactive groups untouched.

Recent advances in peptide functionalization include late-stage modifications using transition metal catalysis and photoredox reactions. For instance, methods for the chemoselective Cα-functionalization of glycine (B1666218) derivatives have been developed, allowing for the introduction of various side chains. nsf.govruifuchemical.com These methods, including alkylation and arylation via radical coupling or coupling with boronic acids, can potentially be applied to peptides containing cyclohexylglycine residues, which are α,α-disubstituted glycine derivatives. nsf.govruifuchemical.comruifuchemical.com

Other strategies target specific amino acid residues. For example, methods for the desulfurative functionalization of cysteine-containing peptides using pyridinium (B92312) salts have been reported, enabling diverse modifications. Palladium-mediated reactions have also been developed for the precise functionalization of peptides containing dehydroalanine. researchgate.net While direct examples of functionalizing the cyclohexyl ring or the α-carbon of cyclohexylglycine within a peptide using these specific methods were not found, these studies illustrate the types of chemo- and regioselective transformations that can be explored for peptides containing non-canonical amino acids like cyclohexylglycine. The development of transition metal-catalyzed C-H functionalization methods offers a route to late-stage modification with site-specificity and tolerance of various functional groups.

Design and Synthesis of Novel this compound Derivatives for Enhanced Bioactivity

The cyclohexylglycine moiety is present in various biologically active molecules, and the design and synthesis of this compound derivatives are often driven by the search for compounds with enhanced or novel bioactivity. While detailed discussions of bioactivity profiles are outside the scope of this article, the synthesis of derivatives is directly relevant.

Cyclohexylglycine derivatives have been synthesized and evaluated as inhibitors of enzymes like dipeptidyl peptidase IV (DP-IV). rsc.org The synthesis of such derivatives often involves modifying the amino or carboxyl groups, or introducing substituents onto the cyclohexyl ring or the benzyloxycarbonyl group. For example, the synthesis of heterocycle-fused cyclohexylglycine derivatives has been reported, involving multi-step synthetic routes to create novel structures with potential biological interest. rsc.org

Another application involves the synthesis of fluorescent beta-cyclodextrins incorporating cyclohexylglycine side arms for use as enantioselective sensors. This demonstrates how this compound or its parent amino acid can serve as a building block for creating complex molecular architectures with specific recognition properties. The design of these derivatives involves careful selection of synthetic strategies to incorporate the desired functionalities while maintaining the stereochemical integrity of the cyclohexylglycine unit.

Methodologies for Purity Assessment and Isolation of Synthetic Products

Ensuring the purity of synthetic this compound and peptides containing this residue is paramount for their use in research and potential applications. Various analytical and isolation techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the chemical purity of synthetic peptides and amino acid derivatives. researchgate.net Reversed-phase HPLC (RP-HPLC), typically using a C18 column and acetonitrile-water gradients with an acidic modifier like trifluoroacetic acid (TFA), is commonly used, with detection often performed by UV absorbance at wavelengths such as 210-230 nm, which are suitable for detecting peptide bonds. researchgate.net Mass spectrometry (MS), including ESI-MS/MS, is often coupled with HPLC to identify and characterize the synthetic product and impurities. researchgate.net

For determining the enantiomeric purity of chiral amino acids and peptides, chiral HPLC is a crucial technique. wikipedia.org This involves using chiral stationary phases that can separate enantiomers. wikipedia.org Methods utilizing chiral HPLC-ESI-MS/MS allow for the rapid and accurate determination of amino acid chiral purity within a peptide.

Isolation of synthetic this compound and peptides from reaction mixtures typically involves steps such as filtration to remove solid supports or catalysts, evaporation of solvents, and crystallization or precipitation to obtain the crude product. google.comtcichemicals.com Purification is commonly achieved through chromatography, with preparative RP-HPLC being a standard method for purifying peptides to the desired level of purity. researchgate.net The purity of the final product is then confirmed by analytical methods like HPLC and MS.

Elucidation of Biological Activities and Mechanistic Pathways of Z D Chg Oh Derivatives

Investigations into Amino Acid Transport Mechanisms Using Z-D-Chg-OH as a Probe

While the core structure of this compound, D-cyclohexylglycine, is a non-proteinogenic amino acid, specific studies detailing the use of the N-benzyloxycarbonyl-protected form (this compound) as a direct probe for investigating amino acid transport mechanisms are not extensively documented in publicly available research. However, the unique structural properties of cyclohexylglycine derivatives make them valuable tools for studying the specificity and function of amino acid transporters. The bulky cyclohexyl group provides steric hindrance that can be exploited to understand the spatial requirements of transporter binding sites.

Research into the cellular uptake and transport of fluorescently-labeled derivatives of related cyclohexyl compounds has demonstrated that their penetration into cells can be concentration-dependent and influenced by endocytic pathways. For instance, studies on fluorescent derivatives of the σ2 receptor ligand 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) in pancreatic tumor cells revealed that uptake is partially mediated by endocytosis and is higher in proliferating cells. nih.gov This suggests that the cyclohexyl moiety does not preclude cellular uptake and that such derivatives can be used to explore transport phenomena. Further research is warranted to specifically characterize the interaction of this compound and its simpler analogues with various amino acid transport systems, which could elucidate the structural determinants for substrate recognition and translocation.

Exploration of Modulatory Effects on Neurotransmitter Systems by this compound Analogues

The structural similarity of the cyclohexylglycine core to endogenous amino acid neurotransmitters, such as glycine (B1666218), suggests that its derivatives could modulate neurotransmitter systems. D-2-cyclohexylglycine itself is utilized in neuroscience research to study neurotransmitter modulation and its effects on synaptic transmission. While direct studies on this compound are limited, the broader class of glycine analogues is known to interact with glycine receptors, which are crucial inhibitory Cys-loop ion channels in the central nervous system. These receptors are involved in motor coordination, pain transmission, and sensory processing.

Furthermore, glycine itself is a co-agonist at N-methyl-D-aspartate (NMDA) receptors, a class of excitatory amino acid receptors. The activation of NMDA receptors is significantly enhanced by glycine, highlighting the potential for glycine analogues to modulate excitatory neurotransmission. frontiersin.org The exploration of cyclohexylglycine derivatives in this context could reveal novel modulators of both inhibitory and excitatory synapses, with potential therapeutic implications for neurological disorders.

Enzyme Inhibition Studies of Compounds Incorporating this compound Moieties

Derivatives of cyclohexylglycine have demonstrated significant potential as enzyme inhibitors, with activities spanning multiple enzyme classes. The rigid and lipophilic cyclohexyl group can confer high affinity and selectivity for the active sites of various enzymes.

Characterization of Inhibitory Potency and Selectivity against Target Enzymes

A notable area of investigation for cyclohexylglycine derivatives is the inhibition of dipeptidyl peptidase-IV (DPP-IV), a key enzyme in glucose metabolism and a target for type 2 diabetes therapies. Research has shown that 4-amino cyclohexylglycine analogues can be potent and selective inhibitors of DPP-IV. For instance, a bis-sulfonamide derivative was identified as an extremely potent inhibitor with a half-maximal inhibitory concentration (IC50) of 2.6 nM and excellent selectivity. nih.gov Thiazole-fused cyclohexylglycine derivatives have also been reported as low nanomolar inhibitors of DPP-IV, with IC50 values as low as 6 nM.

Beyond DPP-IV, cyclohexylglycine has been incorporated into platinum complexes to create anticancer agents. These complexes have been tested against human colon cancer cell lines, demonstrating significant cytotoxicity. For example, the complex [Pt(NH3)2(L)]NO3, where L is cyclohexylglycine, exhibited an IC50 value of 35.51 μM against the HCT116 cell line. nih.gov Another complex, [Pt(bipy)(L)]NO3, had an IC50 of 51.33 μM against the same cell line. nih.govacs.org

A patent application has also described cyclohexylglycine derivatives as selective cytotoxic agents that target HIV-infected cells by accelerating the death of cells expressing the HIV GAG-POL polyprotein. google.com

Below is an interactive data table summarizing the inhibitory activities of various cyclohexylglycine derivatives.

Derivative ClassTarget Enzyme/Cell LineReported Potency (IC50/nM)
4-Amino cyclohexylglycine analoguesDipeptidyl Peptidase IV (DPP-IV)2.6
Thiazole-fused cyclohexylglycinesDipeptidyl Peptidase IV (DPP-IV)6
Platinum complex ([Pt(NH3)2(L)]NO3)HCT116 (Colon Cancer Cell Line)35,510
Platinum complex ([Pt(bipy)(L)]NO3)HCT116 (Colon Cancer Cell Line)51,330

Detailed Kinetic Analysis of Enzyme-Inhibitor Interactions

Proposed Molecular Mechanisms Underlying Enzyme Modulation

The molecular mechanisms by which cyclohexylglycine derivatives inhibit enzymes often involve specific interactions within the enzyme's active site or allosteric sites. Molecular docking studies of platinum complexes containing a cyclohexylglycine ligand with DNA have suggested that these compounds can bind to DNA through a combination of electrostatic interactions and groove binding. nih.govacs.org This interaction with DNA is a likely mechanism for their anticancer activity, as it can disrupt DNA replication and transcription in cancer cells.

For inhibitors of enzymes like DPP-IV, the cyclohexyl group likely occupies a hydrophobic pocket in the enzyme's active site, contributing to the high binding affinity. The amino group and other substituents on the cyclohexylglycine scaffold would then form specific hydrogen bonds and other interactions with key amino acid residues in the active site, leading to potent and selective inhibition. The benzyloxycarbonyl ("Z") group in this compound is a common protecting group in peptide synthesis and may also influence binding affinity and specificity through its aromatic ring and carbonyl group.

Structure Activity Relationship Sar and Computational Studies of Z D Chg Oh Derivatives

Methodological Frameworks for Structure-Activity Relationship Elucidation

The investigation of Structure-Activity Relationships (SAR) is crucial in medicinal chemistry for optimizing the biological activity of a compound by modifying its chemical structure. wikipedia.org A typical SAR study involves synthesizing a series of derivatives of a lead compound, in this case, Z-D-Chg-OH, and evaluating their biological activity. The relationship between the structural modifications and the resulting changes in activity is then analyzed to identify key structural features responsible for the compound's effects.

Correlative Analyses Between this compound Structural Modifications and Biological Responses

Without specific biological data for this compound derivatives, it is impossible to conduct a correlative analysis. Such an analysis would typically involve creating a data table that links specific structural changes (e.g., substitution patterns on the cyclohexyl ring or modifications to the amino acid backbone) to quantitative measures of biological response (e.g., IC50 or EC50 values).

In Silico Approaches to SAR and Drug Design

Computational, or in silico, methods are integral to modern drug discovery and SAR analysis. These techniques allow researchers to predict the properties and activities of molecules, thereby saving time and resources.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comnih.gov In the context of this compound, if a biological target were identified, docking simulations could be used to predict how its derivatives bind to the target's active site. This would provide insights into the molecular basis of their activity and guide the design of more potent analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. wikipedia.org A QSAR study for this compound derivatives would involve calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and using statistical methods to build a predictive model.

Predictive Computational Models for ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Performance

ADMET modeling is a computational approach used to predict the pharmacokinetic and toxicological properties of drug candidates early in the discovery process. nih.govnih.gov For this compound derivatives, ADMET models could predict properties such as oral bioavailability, metabolic stability, and potential toxicity, which are critical for their development as therapeutic agents.

Experimental Validation Strategies for Computational Predictions

Computational predictions from docking, QSAR, and ADMET models must be validated through experimental testing. mdpi.comnih.govscienceopen.com This typically involves synthesizing the most promising computationally designed derivatives and evaluating their biological activity and ADMET properties in relevant in vitro and in vivo assays. The experimental results are then used to refine and improve the computational models.

Therapeutic and Biomedical Research Applications of Z D Chg Oh Derived Compounds

Potential Contributions to Neurological Disorder Therapeutics

Research indicates that Z-D-Chg-OH is explored in neuropharmacology and medicinal chemistry for its potential role in modulating neurotransmitter systems. chemimpex.com Its unique properties allow for the development of novel compounds that could lead to advancements in treatments for neurological disorders. chemimpex.com The compound is utilized in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. chemimpex.com Research in neurological disorders encompasses a wide range of conditions, and efforts are focused on understanding disease mechanisms, identifying biomarkers and novel targets, and conducting experimental therapeutic studies. cincinnatichildrens.orgnni.com.sgnihr.ac.ukccf.orgnih.govfrontiersin.org

Role in Pharmaceutical Development and Drug Discovery Pipelines

This compound serves as a building block in the synthesis of pharmaceuticals. chemimpex.com Its unique structural properties, including enhanced solubility and stability, make it a suitable candidate for applications in drug development and synthesis. chemimpex.com The compound's importance in asymmetric synthesis, particularly in the synthesis of chiral intermediates, provides a valuable tool for chemists aiming to produce enantiomerically pure compounds. chemimpex.com Drug discovery and development is a complex, multi-stage process that involves identifying potential drug candidates and transforming them into approved treatments. ppd.comucdavis.eduhelsinki.finih.gov This process often begins with identifying a target molecule involved in a disease and then designing or screening compounds that interact with it. ppd.comnih.gov

Engineering of this compound-Based Peptide Therapeutics for Enhanced Stability and Bioactivity

Researchers have utilized this compound in the design of peptide-based therapeutics. chemimpex.com Its ability to mimic natural amino acids can facilitate the development of more effective drug candidates. chemimpex.com Peptide therapeutics offer advantages such as high target specificity and structural versatility, but they can face challenges with stability and bioavailability. mdpi.commdpi.com Strategies to enhance the therapeutic profile of peptides include chemical modifications such as substitution with D-amino acids, which is a common approach to improve stability. nih.govnih.govbiochempeg.com The physicochemical and proteolytic stability profiles are crucial determinants of the therapeutic potential of peptides. nih.govnih.gov

Application in the Development of Advanced Biochemical Probes and Research Tools

This compound is used as a tool in biochemical research, specifically in studying amino acid transport mechanisms. chemimpex.com This helps researchers understand how compounds interact with biological systems. chemimpex.com Biochemical probes and research tools are essential for investigating biological processes and can be used to study enzyme activity, identify protein targets, and understand disease mechanisms. nih.govnih.govrsc.orgresearchgate.netresearchgate.net Chemical probes, for instance, are small molecules used to understand the function of genes and proteins and their roles in physiology and pathology. researchgate.netresearchgate.net

Explorations in Material Science for Biomedical and Polymer Applications

This compound can be incorporated into polymers to improve their mechanical properties, making it useful in creating advanced materials for various applications. chemimpex.com Materials science is an interdisciplinary field focused on researching and discovering materials, including polymers, for various applications. wikipedia.org Biomedical polymers are designed to interact safely with biological systems for medical purposes, such as drug delivery, tissue engineering, and diagnostics. tus.iecas.czmdpi.comnih.gov Research in this area involves the design, synthesis, and evaluation of polymer materials for their potential in biomedical applications. cas.cznih.gov

Advanced Analytical and Characterization Methodologies in Z D Chg Oh Research

Spectroscopic Techniques for Structural Confirmation and Elucidation

Spectroscopic methods are foundational for verifying the chemical structure and determining the molecular characteristics of Z-D-Chg-OH. These techniques provide detailed information about the arrangement of atoms and the presence of specific functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are critical for the definitive structural confirmation of this compound plos.orgfarmaciajournal.comambeed.comnih.gov. ¹H NMR provides insights into the types of hydrogen atoms, their relative numbers, and their connectivity based on chemical shifts, signal multiplicities (splitting patterns), and integration plos.orgfarmaciajournal.comambeed.comnih.gov. For this compound, distinct signals are expected for the protons of the benzyloxycarbonyl group (aromatic ring and methylene), the cyclohexyl ring, the alpha-carbon, and the carboxylic acid rsc.orgarabjchem.org. ¹³C NMR complements this by revealing the carbon framework, with characteristic signals for carbonyl carbons, aromatic carbons, aliphatic carbons in the cyclohexyl ring, and the alpha-carbon ambeed.comnih.gov. The chemical shifts in ¹³C NMR are particularly sensitive to the electronic environment of the carbon atoms plos.orgfarmaciajournal.com. NMR spectroscopy is a standard and powerful tool in the characterization of protected amino acids and peptide building blocks researchgate.netcreative-proteomics.comiris-biotech.deijacskros.comrsc.orgillinois.edu.

Infrared (IR) Spectroscopy: IR spectroscopy is utilized to identify the functional groups present in this compound through the analysis of molecular vibrations plos.orgfarmaciajournal.comnih.gov. Absorption bands at specific wavenumbers correspond to characteristic functional groups. For this compound, key absorptions would include those for the N-H stretch (associated with the carbamate (B1207046) linkage), the C=O stretch (from both the carboxylic acid and the carbamate), C-H stretches (aliphatic and aromatic), and C-O stretches plos.orgfarmaciajournal.comresearchgate.net. The presence and pattern of these bands serve as spectroscopic evidence supporting the compound's structure researchgate.netcreative-proteomics.comiris-biotech.dersc.orgnih.gov.

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of this compound and to gain structural information through fragmentation analysis nih.govresearchgate.netcreative-proteomics.com. Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly coupled with mass analyzers like time-of-flight (TOF) or quadrupole systems for the analysis of polar organic molecules creative-proteomics.complos.org. The mass-to-charge ratio (m/z) of the observed ions confirms the molecular weight of the intact molecule (often as a protonated or deprotonated species), while the fragmentation pattern provides clues about its substructures creative-proteomics.comcreative-proteomics.complos.org. High-resolution mass spectrometry (HRMS) offers very accurate mass measurements, allowing for the determination of the elemental composition rsc.orgresearchgate.netmdpi.com. MS is frequently used in conjunction with chromatographic methods (e.g., LC-MS) for the analysis of complex samples nih.govcreative-proteomics.comcreative-proteomics.comacs.org.

Chromatographic Methods for Separation, Purification, and Purity Determination

Chromatographic techniques are indispensable for isolating this compound from synthesis mixtures, purifying it to the required level, and assessing its purity. These methods separate compounds based on differences in their physical and chemical properties.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for the analysis, purification, and purity determination of this compound nih.govcreative-proteomics.comrsc.orgcreative-proteomics.comnih.govpressbooks.pub. Reversed-phase HPLC, which uses a non-polar stationary phase and a polar mobile phase, is particularly well-suited for protected amino acids nih.govcreative-proteomics.comugent.be. Separation is achieved by varying the mobile phase composition, often using a gradient of water and an organic solvent like acetonitrile, typically containing a small amount of an acidic modifier such as trifluoroacetic acid or formic acid nih.govcreative-proteomics.comugent.be. The retention time of this compound under defined conditions is a characteristic parameter, and the peak area or height is proportional to its concentration, enabling quantification nih.govusp.org. UV detection is commonly used due to the UV-absorbing nature of the benzyloxycarbonyl group usp.orgtandfonline.com. For enhanced specificity and sensitivity, especially in complex samples, HPLC is often coupled with mass spectrometry (HPLC-MS) nih.govcreative-proteomics.comcreative-proteomics.com. HPLC is routinely applied for monitoring reaction progress, purifying the synthesized product, and confirming its final purity chemimpex.commdpi.comnih.govacs.org. Chiral HPLC can be employed to determine the enantiomeric excess illinois.edu.

Gas Chromatography (GC): Gas chromatography is suitable for the analysis of volatile compounds or those that can be converted into volatile derivatives rsc.orgmdpi.comrsc.org. While this compound itself may have limited volatility, derivatization can render it amenable to GC analysis creative-proteomics.comcreative-proteomics.comsigmaaldrich.com. GC is frequently coupled with mass spectrometry (GC-MS), which provides both separation and highly sensitive detection with structural information from fragmentation patterns creative-proteomics.comnih.gov. This can be useful for analyzing impurities or degradation products.

Other Chromatographic Methods: Other chromatographic techniques, such as Thin Layer Chromatography (TLC) and Ion-Exchange Chromatography (IEC), also find applications in the study of this compound. TLC is a simple and rapid qualitative technique often used for reaction monitoring and assessing sample purity researchgate.netijacskros.commdpi.com. IEC separates compounds based on their charge and is a traditional method for amino acid analysis, frequently involving post-column derivatization for detection nih.govcreative-proteomics.compressbooks.pubusp.orgtandfonline.com.

Biochemical Assays for In Vitro and Cellular Activity Profiling

Biochemical and cell-based assays are crucial for evaluating the biological properties of this compound, especially when it is incorporated into peptides or serves as a building block for peptidomimetics. These in vitro methods provide controlled environments to study interactions with biological targets and effects on cellular functions illinois.eduugent.benih.gov.

Enzyme Activity and Inhibition Assays: If a molecule containing this compound is designed to interact with an enzyme (e.g., as a substrate, inhibitor, or activator), enzyme assays are performed to quantify this interaction. Inhibition assays measure the compound's ability to reduce enzyme activity, typically yielding parameters like the half maximal inhibitory concentration (IC₅₀) acs.orgacs.org. These assays involve incubating the enzyme with its substrate in the presence and absence of the test compound and measuring the resulting enzymatic activity acs.org.

Cell-Based Functional Assays: Cellular assays are used to evaluate the effects of this compound derivatives on living cells. The specific assay depends on the hypothesized biological role. Examples include:

  • Cell Viability and Proliferation Assays: Assays such as the MTT assay are commonly used to assess the metabolic activity, viability, or proliferation of cells after exposure to the compound ambeed.commdpi.comnih.govacs.org. This helps determine potential cytotoxic effects.
  • Receptor Binding Assays: If the compound is intended to interact with a cellular receptor, binding assays can quantify its affinity for the receptor biosyn.comfarmaciajournal.com.
  • Reporter Gene Assays: These assays can be used to measure the activation or inhibition of specific signaling pathways within cells illinois.edu.
  • These in vitro assays are essential for initial screening and characterization of the biological profile of this compound-containing molecules in a controlled laboratory setting ugent.benih.gov.

    Systems for In Vitro and In Vivo Biological Evaluation

    The biological evaluation of this compound and its derivatives progresses through different levels of complexity, from isolated biological components to living organisms ugent.benih.gov.

    In Vitro Systems: In vitro evaluation is conducted outside of a living organism, typically in a laboratory setting ugent.benih.gov. Systems include:

  • Cell Cultures: Using various cell lines or primary cells to study cellular uptake, metabolism, distribution within cells, and direct cellular responses arabjchem.orgresearchgate.netmdpi.comnih.govugent.bemdpi.com.
  • Enzyme Assays: As discussed above, studying interactions with isolated enzymes acs.org.
  • Protein Binding Assays: Evaluating the extent to which the compound binds to plasma proteins or other biological macromolecules pressbooks.pub.
  • Artificial Membrane Permeability Assays: Assessing the ability of the compound to cross biological membranes.
  • In vitro studies offer the advantage of controlled conditions and allow for detailed mechanistic investigations ugent.benih.gov.

    Development of Novel Analytical Methods for this compound and Amino Acid Quantification

    The ongoing research and diverse applications of this compound and other amino acids necessitate the continuous development of novel and improved analytical methods for their accurate and sensitive quantification in various matrices.

    Advancements in Chromatography and Mass Spectrometry: Progress in chromatographic techniques, such as the development of faster and higher-resolution columns for UHPLC, coupled with the increasing sensitivity and capabilities of mass spectrometers, allows for the quantification of amino acids and their derivatives at increasingly lower concentrations nih.govcreative-proteomics.comcreative-proteomics.comresearchgate.nettandfonline.commdpi.com. Tandem mass spectrometry (MS/MS) is particularly valuable for quantifying specific analytes in complex biological samples due to its high selectivity creative-proteomics.comcreative-proteomics.comresearchgate.nettandfonline.com.

    Improved Derivatization Strategies: Many analytical methods for amino acids require derivatization to enhance detectability (e.g., by UV or fluorescence) or improve chromatographic behavior (particularly for GC) creative-proteomics.comugent.beusp.orgtandfonline.comsigmaaldrich.com. Research focuses on developing more efficient, rapid, and robust derivatization procedures, including pre-column and post-column methods, to improve the accuracy and throughput of amino acid analysis ugent.beusp.orgtandfonline.com.

    Hyphenated and Integrated Techniques: The coupling of separation techniques (like LC or GC) directly with spectroscopic detectors (like MS) in hyphenated systems provides powerful analytical platforms for the identification and quantification of this compound and its potential metabolites or degradation products in complex matrices nih.govcreative-proteomics.comcreative-proteomics.comresearchgate.netacs.org. These integrated systems offer advantages in terms of sensitivity, selectivity, and the ability to obtain structural information simultaneously with separation.

    Development of Highly Sensitive Detection Methods: Research continues into developing novel detection principles and technologies for amino acid analysis, including electrochemical sensors and advanced fluorescence-based detection methods, which can offer high sensitivity and be tailored for specific applications researchgate.netusp.orgmdpi.comacs.org.

    These advancements in analytical methodologies are critical for supporting the comprehensive characterization and quantification of this compound throughout its research and development, enabling a deeper understanding of its properties and behavior.

    Future Directions and Emerging Research Avenues for Z D Chg Oh

    Innovations in Synthetic Methodologies for Complex Derivatives

    Advancements in synthetic methodologies are crucial for expanding the chemical space accessible through Z-D-Chg-OH as a building block. Future research will likely focus on developing more efficient, stereoselective, and environmentally friendly routes to synthesize complex derivatives. This could involve exploring novel coupling reactions, catalytic methods, and flow chemistry techniques to enable the rapid and scalable production of diverse this compound conjugates and peptidomimetics. The application of microwave-assisted synthesis, as seen in the preparation of other complex molecules, could offer accelerated reaction times and improved yields for this compound derivatives udc.es. Similarly, leveraging innovative strategies for incorporating nitrogen and other elements, as explored in materials synthesis, might provide new avenues for functionalizing the this compound scaffold rsc.org. The development of automated synthesis platforms could further enhance the efficiency and reproducibility of generating libraries of this compound derivatives for screening purposes iris-biotech.de.

    Identification and Validation of Novel Biological Targets for Therapeutic Intervention

    Identifying and validating novel biological targets is a key area for the future of this compound research. As a glycine (B1666218) derivative, this compound's potential interactions with amino acid transporters, amino acid decarboxylases, and hydroxycarboxylic acid receptors warrant further investigation medchemexpress.com. Exploring its activity against a wider range of targets, potentially identified through phenotypic screening or in silico predictions, could reveal new therapeutic opportunities. Research into its potential as a building block for inhibitors targeting specific enzymes, such as proteases or acetyltransferases, could also be fruitful medchemexpress.comnih.gov. The validation of these novel targets would involve detailed biochemical and cellular assays to confirm binding affinity and functional modulation. Studies utilizing advanced biological techniques, such as those employed in aging biology and pain research to identify novel targets, could provide valuable insights into the potential therapeutic areas for this compound derivatives nih.govnih.gov.

    Integration with High-Throughput Screening and Fragment-Based Drug Discovery

    Integrating this compound and its derivatives into high-throughput screening (HTS) and fragment-based drug discovery (FBDD) platforms is essential for accelerating the identification of active compounds. HTS allows for the rapid testing of large libraries of compounds against specific biological targets bmglabtech.comwikipedia.orgresearchgate.net. By incorporating this compound derivatives into HTS libraries, researchers can efficiently screen for potential hits that modulate the activity of various targets. FBDD, on the other hand, utilizes small, low-molecular-weight fragments to identify initial weak binding interactions with a target protein, which are then optimized to develop more potent lead compounds azolifesciences.comopenaccessjournals.commdpi.comgardp.orgfrontiersin.org. This compound, with its relatively small size, could serve as a valuable fragment in FBDD campaigns. Research in this area would involve designing and synthesizing diverse fragment libraries based on the this compound scaffold and employing biophysical techniques (e.g., X-ray crystallography, NMR spectroscopy, surface plasmon resonance) to detect fragment binding openaccessjournals.comfrontiersin.org. The combination of HTS and FBDD approaches can provide a powerful strategy for discovering novel this compound-based lead compounds.

    Exploration of this compound in Multi-Target Directed Ligand (MTDL) Design

    Given the multifactorial nature of many diseases, the design of multi-target directed ligands (MTDLs) has gained significant attention researchgate.netbenthamscience.comscielo.br. MTDLs are single chemical entities designed to interact with multiple biological targets simultaneously, potentially offering improved efficacy and reduced side effects compared to single-target drugs scielo.br. This compound, with its versatile structure, could serve as a valuable building block or a core scaffold for designing MTDLs. Future research could explore conjugating this compound with pharmacophores known to interact with different targets relevant to specific diseases, such as neurodegenerative disorders or cancer researchgate.netscielo.brmdpi.com. Computational methods, including virtual screening and molecular docking, can play a crucial role in the design and optimization of this compound-based MTDLs by predicting their binding affinities to multiple targets researchgate.netchemrxiv.org.

    Q & A

    Q. What protocols ensure ethical compliance in collaborative studies involving this compound?

    • Methodological Answer :
    • Draft a Material Transfer Agreement (MTA) specifying data ownership and publication rights.
    • Acknowledge contributors and funding sources in line with journal standards (e.g., CRediT taxonomy) .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.